synthesis of Carbamic acid, 1-ethylcyclohexyl ester
synthesis of Carbamic acid, 1-ethylcyclohexyl ester
An In-depth Technical Guide to the Synthesis of Carbamic Acid, 1-Ethylcyclohexyl Ester
Introduction
Carbamic acid, 1-ethylcyclohexyl ester, with the CAS Number 64059-05-8, is an organic compound belonging to the carbamate class.[1] Carbamates are structurally characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, effectively combining features of esters and amides. This unique structural motif imparts valuable properties, including enhanced chemical and proteolytic stability compared to simple amides, making them significant in various fields of chemical research and development.[1]
In medicinal chemistry, the carbamate linkage serves as a crucial peptide bond surrogate in the design of enzyme inhibitors. Its incorporation can improve the metabolic stability and cell membrane permeability of potential therapeutic agents.[1] Furthermore, carbamate derivatives have found extensive use in agricultural science as pesticides, often functioning by inhibiting acetylcholinesterase.[1] Given its utility as a versatile building block, a comprehensive understanding of the synthetic routes to carbamic acid, 1-ethylcyclohexyl ester is essential for researchers in organic synthesis, drug development, and materials science.
This guide provides a detailed exploration of the primary methodologies for the synthesis of this target molecule. It delves into the causality behind experimental choices, offers step-by-step protocols, and presents greener, modern alternatives, ensuring a narrative grounded in scientific integrity and practical application.
Methodology 1: Direct Carbamoylation of 1-Ethylcyclohexanol with Urea
This approach represents a modern, phosgene-free, and environmentally conscious route for the synthesis of primary carbamates.[2] By utilizing urea as an inexpensive and safe carbonyl source, this method avoids the handling of highly toxic reagents like phosgene. The reaction proceeds via the alcoholysis of urea, typically catalyzed by metal oxides, at elevated temperatures and pressures.[3][4] The ammonia generated as a byproduct can be captured and recycled, further enhancing the green credentials of this process.[1][2]
Reaction Mechanism
The core mechanism involves the nucleophilic attack of the hydroxyl group of 1-ethylcyclohexanol on one of the carbonyl carbons of urea. This is facilitated by a catalyst, such as zinc oxide, which may activate the alcohol or the urea. The reaction forms an unstable intermediate which then eliminates ammonia to yield the desired carbamate product. The process is reversible, and the removal of ammonia from the reaction mixture can drive the equilibrium towards the product.[3]
Experimental Protocol: ZnO-Catalyzed Synthesis
This protocol is adapted from general procedures for the synthesis of carbamates from alcohols and urea.[1][4]
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Reactor Setup: A high-pressure stainless-steel autoclave reactor is charged with 1-ethylcyclohexanol, urea, and the zinc oxide catalyst.
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Reagent Addition: For a laboratory-scale synthesis, combine 1-ethylcyclohexanol (e.g., 1.0 mol, 128.24 g) and urea (e.g., 0.05 mol, 3.0 g) for a 20:1 molar ratio. Add zinc oxide (e.g., 5% by weight relative to urea).
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Reaction Conditions: The reactor is sealed and purged with an inert gas (e.g., nitrogen). The mixture is heated to 180°C with constant stirring. The internal pressure will rise due to the ammonia byproduct; maintain the pressure at approximately 1.5 MPa.[1]
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Reaction Monitoring & Work-up: The reaction is maintained under these conditions for a specified time (e.g., 4-8 hours). Progress can be monitored by techniques such as GC-MS if the reactor allows for sampling.
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Isolation: After cooling the reactor to room temperature, the pressure is carefully released. The crude reaction mixture is filtered to remove the solid catalyst.
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Purification: The excess 1-ethylcyclohexanol can be removed by vacuum distillation. The resulting crude product, carbamic acid, 1-ethylcyclohexyl ester, can be further purified by recrystallization or column chromatography.
Data Summary
| Parameter | Value | Rationale / Notes |
| Molar Ratio (Alcohol:Urea) | 20:1 | A large excess of the alcohol is used to drive the reaction equilibrium.[1] |
| Catalyst | Zinc Oxide (ZnO) | An effective and reusable catalyst for urea alcoholysis.[1] |
| Catalyst Loading | 5 wt% (relative to urea) | A typical catalytic amount. |
| Temperature | 180°C | Provides sufficient thermal energy to overcome the activation barrier.[1] |
| Pressure | 1.5 MPa | Maintained to keep reactants in the liquid phase and manage ammonia release.[1] |
| Yield | ~92% (Reported) | High yields are achievable under optimized conditions.[1] |
Workflow Diagram
Caption: Workflow for the ZnO-catalyzed synthesis from urea.
Methodology 2: Synthesis via Chloroformate Intermediate
A more traditional and highly versatile laboratory method for carbamate formation involves a two-step process: the creation of a chloroformate from the alcohol, followed by its reaction with an amine source (in this case, ammonia for a primary carbamate). Alternatively, one can react the alcohol with a carbamoyl chloride.[1] For the synthesis of a primary carbamate, reacting 1-ethylcyclohexanol with phosgene to create 1-ethylcyclohexyl chloroformate, followed by reaction with ammonia, is a classic route.
Reaction Mechanism
Step 1: Chloroformate Formation. 1-Ethylcyclohexanol reacts with phosgene (COCl₂) in a nucleophilic acyl substitution. The alcohol's oxygen attacks the carbonyl carbon of phosgene, leading to the displacement of a chloride ion and formation of the chloroformate intermediate with the elimination of HCl.[5]
Step 2: Carbamate Formation. The resulting 1-ethylcyclohexyl chloroformate is a reactive electrophile. It readily reacts with ammonia (NH₃). The nitrogen atom of ammonia attacks the carbonyl carbon of the chloroformate, displacing the chloride ion to form the final carbamate product.[6]
Experimental Protocol
Caution: Phosgene is extremely toxic. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions and personal protective equipment.
-
Chloroformate Synthesis:
-
A solution of 1-ethylcyclohexanol (1.0 mol, 128.24 g) in an inert anhydrous solvent (e.g., dichloromethane or toluene) is cooled to 0-5°C in an ice-salt bath.
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A solution of phosgene (a slight excess, e.g., 1.1 mol) in the same solvent is added dropwise while maintaining the low temperature. The reaction generates HCl gas, which should be scrubbed through a basic solution.
-
The reaction is stirred at low temperature for 1-2 hours after addition is complete. The solvent and excess phosgene are carefully removed under reduced pressure to yield crude 1-ethylcyclohexyl chloroformate.
-
-
Carbamate Formation:
-
The crude 1-ethylcyclohexyl chloroformate is dissolved in a suitable solvent (e.g., diethyl ether or THF).
-
The solution is cooled to 0-5°C.
-
Concentrated aqueous ammonia (a 2-fold molar excess) is added slowly with vigorous stirring, ensuring the temperature remains low.[6]
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After the addition, the mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄).
-
The solvent is evaporated under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography.
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Data Summary
| Parameter | Value | Rationale / Notes |
| Reactants | 1-Ethylcyclohexanol, Phosgene, Ammonia | Classic reagents for this transformation. |
| Stoichiometry | 1:1.1:2 (Alcohol:Phosgene:Ammonia) | Slight excess of phosgene ensures full conversion; excess ammonia drives the second step. |
| Solvent | Anhydrous Dichloromethane, THF | Inert solvents that solubilize the reactants. |
| Temperature | 0-5°C | Low temperature is critical to minimize side reactions and control exotherms.[1] |
| Base | Ammonia (acts as nucleophile and base) | Neutralizes the HCl byproduct from the second step. |
Reaction Pathway Diagram
Caption: Two-step synthesis via a chloroformate intermediate.
Methodology 3: Synthesis via Isocyanate Intermediate
The reaction between an isocyanate and an alcohol is a fundamental and highly efficient method for forming the urethane (carbamate) linkage.[7] This pathway involves the in-situ generation or use of a 1-ethylcyclohexyl isocyanate intermediate, which then readily reacts with 1-ethylcyclohexanol. While this specific reaction (isocyanate reacting with its own precursor alcohol) is less common for this target, the underlying principles are critical in carbamate chemistry. A more practical application of this method is the reaction of a precursor amine (1-ethylcyclohexylamine) to form an isocyanate, which is then trapped with an alcohol.
A notable method for generating the isocyanate intermediate without phosgene is the Curtius Rearrangement.[8][9]
Reaction Mechanism: Curtius Rearrangement & Trapping
-
Acyl Azide Formation: The process begins with a carboxylic acid (1-ethylcyclohexanecarboxylic acid). The acid is converted to an acyl azide, often in a one-pot procedure using a reagent like diphenylphosphoryl azide (DPPA).[8]
-
Rearrangement to Isocyanate: Upon gentle heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form a highly reactive isocyanate intermediate (1-ethylcyclohexyl isocyanate).[9]
-
Alcohol Trapping: This in-situ generated isocyanate is not isolated but is immediately trapped by an alcohol present in the reaction mixture. The alcohol's nucleophilic oxygen attacks the electrophilic carbon of the isocyanate group, forming the stable carbamate product.[7][10]
Conceptual Workflow Diagram
Caption: Conceptual workflow via Curtius rearrangement.
Emerging & Green Synthetic Alternatives
Modern organic synthesis places a strong emphasis on sustainability. In carbamate synthesis, this translates to developing methods that utilize non-toxic, renewable feedstocks. The direct use of carbon dioxide (CO₂) as a C1 building block is a prime example of such an effort.[11][12]
Direct Synthesis from Amine, CO₂, and Alcohol
Catalytic systems have been developed to directly synthesize carbamates from an amine, CO₂, and an alcohol.[11][12] This process, while challenging due to the stability of CO₂, can be achieved under pressure with suitable catalysts.
-
Mechanism Overview: The reaction typically involves the activation of CO₂ by a catalyst (e.g., CeO₂) or a base.[11] The amine reacts with the activated CO₂ to form a carbamic acid intermediate, which is then esterified by the alcohol to yield the carbamate, releasing water as a byproduct. The removal of water is often crucial to drive the reaction forward.[11]
-
Catalysts: Various catalysts, including cerium oxide (CeO₂), zinc compounds, and ionic liquids, have been shown to be effective for this transformation.[11][13]
This approach is a frontier in green chemistry and offers a promising, halogen-free route to carbamates, directly converting a waste product (CO₂) into valuable chemicals.[12][14]
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